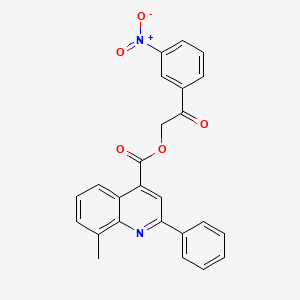![molecular formula C23H24N2O4 B11622223 Diethyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11622223.png)
Diethyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(2,3-diméthylphényl)amino]quinoléine-3,6-dicarboxylate de diéthyle est un composé organique qui appartient à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[(2,3-diméthylphényl)amino]quinoléine-3,6-dicarboxylate de diéthyle implique généralement un processus en plusieurs étapes. Une méthode courante commence par la réaction de la 2,3-diméthylaniline avec l'éthoxymethylènemalonate de diéthyle en conditions basiques pour former un intermédiaire. Cet intermédiaire subit ensuite une cyclisation pour former le noyau quinoléine. La dernière étape implique l'estérification des groupes acide carboxylique pour donner le produit ester diéthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit final avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(2,3-diméthylphényl)amino]quinoléine-3,6-dicarboxylate de diéthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le cycle quinoléine en dérivés tétrahydroquinoléine.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur le cycle quinoléine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits formés
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés de la tétrahydroquinoléine.
Substitution : Dérivés de la quinoléine fonctionnalisés avec divers substituants.
Applications De Recherche Scientifique
Le 4-[(2,3-diméthylphényl)amino]quinoléine-3,6-dicarboxylate de diéthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de matériaux aux propriétés spécifiques, comme les colorants et les pigments.
Mécanisme d'action
Le mécanisme d'action du 4-[(2,3-diméthylphényl)amino]quinoléine-3,6-dicarboxylate de diéthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies pathogéniques, ce qui entraîne des effets thérapeutiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Mécanisme D'action
The mechanism of action of 3,6-DIETHYL 4-[(2,3-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The compound may also inhibit enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Le composé parent de la famille des quinoléines.
Chloroquine : Un médicament antipaludique bien connu avec un noyau quinoléine.
N-oxydes de quinoléine : Dérivés oxydés de la quinoléine.
Unicité
Le 4-[(2,3-diméthylphényl)amino]quinoléine-3,6-dicarboxylate de diéthyle est unique en raison de son motif de substitution spécifique et de ses groupes fonctionnels esters. Ces caractéristiques structurales peuvent influencer sa réactivité chimique et son activité biologique, le distinguant des autres dérivés de la quinoléine.
Propriétés
Formule moléculaire |
C23H24N2O4 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
diethyl 4-(2,3-dimethylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-22(26)16-10-11-20-17(12-16)21(18(13-24-20)23(27)29-6-2)25-19-9-7-8-14(3)15(19)4/h7-13H,5-6H2,1-4H3,(H,24,25) |
Clé InChI |
LUEPPNRFEFSCLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622150.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622159.png)

![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622163.png)
![2-(5-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzonitrile](/img/structure/B11622164.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622170.png)
![N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11622175.png)
![5-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11622177.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622180.png)
![2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11622188.png)
![6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B11622189.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622204.png)
![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622207.png)
![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11622216.png)
